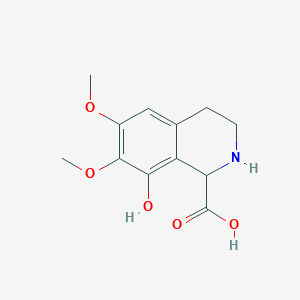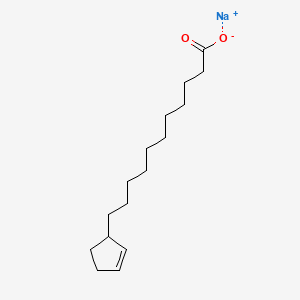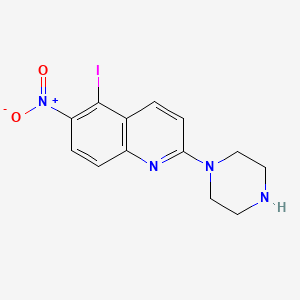
Phosphorothioic acid, O,O-dimethyl S-(O',O'-dipropylphosphoramido)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of both phosphorothioate and phosphoramido groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphorothioate esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, phosphine oxides, and substituted phosphorothioate esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against various pests.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester involves the interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of normal biochemical processes. The phosphorothioate group plays a crucial role in this inhibitory activity by forming stable complexes with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester is unique due to its dual functional groups, which provide a combination of reactivity and stability not commonly found in other organophosphorus compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness in various applications.
Propriétés
Numéro CAS |
23497-05-4 |
|---|---|
Formule moléculaire |
C10H25NO6P2S |
Poids moléculaire |
349.32 g/mol |
Nom IUPAC |
2-dimethoxyphosphorylsulfanyl-N-dipropoxyphosphorylethanamine |
InChI |
InChI=1S/C10H25NO6P2S/c1-5-8-16-18(12,17-9-6-2)11-7-10-20-19(13,14-3)15-4/h5-10H2,1-4H3,(H,11,12) |
Clé InChI |
KIVDJMSXOULQGV-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(NCCSP(=O)(OC)OC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)





![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)







